3-(2-Phosphonoacetamido)-L-alanine
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Overview
Description
3-(2-Phosphonoacetamido)-L-alanine is a compound that belongs to the class of phosphono amino acids It is characterized by the presence of a phosphono group attached to the amino acid alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phosphonoacetamido)-L-alanine typically involves the reaction of L-alanine with phosphonoacetic acid. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The process may involve the use of catalysts and specific reaction temperatures to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The choice of method depends on the desired production scale and efficiency. The industrial process may also involve purification steps such as crystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Phosphonoacetamido)-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phosphono group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphono oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-(2-Phosphonoacetamido)-L-alanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the inhibition of specific enzymes involved in disease processes.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-Phosphonoacetamido)-L-alanine involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-(2-Phosphonoacetamido)-L-alanine include:
N-phosphonacetyl-L-aspartate (PALA): A potent inhibitor of aspartate transcarbamoylase.
N-(Phosphonoacetyl)-L-Ornithine: Known for its role in enzyme inhibition.
Uniqueness
This compound is unique due to its specific structure and the presence of the phosphono group, which imparts distinct chemical properties
Properties
CAS No. |
61596-48-3 |
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Molecular Formula |
C5H11N2O6P |
Molecular Weight |
226.12 g/mol |
IUPAC Name |
(2S)-2-amino-3-[(2-phosphonoacetyl)amino]propanoic acid |
InChI |
InChI=1S/C5H11N2O6P/c6-3(5(9)10)1-7-4(8)2-14(11,12)13/h3H,1-2,6H2,(H,7,8)(H,9,10)(H2,11,12,13)/t3-/m0/s1 |
InChI Key |
APNRRABVQKGHJL-VKHMYHEASA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)NC(=O)CP(=O)(O)O |
Canonical SMILES |
C(C(C(=O)O)N)NC(=O)CP(=O)(O)O |
Origin of Product |
United States |
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